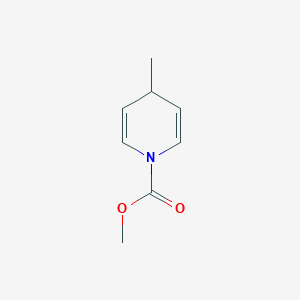

1(4H)-Pyridinecarboxylicacid,4-methyl-,methylester(9CI)

Description

The compound 1(4H)-Pyridinecarboxylicacid,4-methyl-,methylester(9CI), also identified as Methyl 4-methylpicolinate (CAS: 13509-13-2), is a pyridine derivative featuring a methyl ester group at the 2-position and a methyl substituent at the 4-position of the pyridine ring. Its molecular formula is C₈H₉NO₂, with a molar mass of 151.16 g/mol and a predicted density of 1.104 g/cm³ . Key properties include a boiling point of 260.7°C and a pKa of 2.52, indicating moderate acidity typical of aromatic carboxylic esters. The compound is stored under inert atmosphere at room temperature, suggesting sensitivity to moisture or oxidation .

Notably, discrepancies exist in nomenclature: the "1(4H)" designation in the query conflicts with the structurally accurate 2-Pyridinecarboxylicacid,4-methyl-,methylester(9CI) in . This highlights the importance of CAS numbers for unambiguous identification.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

methyl 4-methyl-4H-pyridine-1-carboxylate |

InChI |

InChI=1S/C8H11NO2/c1-7-3-5-9(6-4-7)8(10)11-2/h3-7H,1-2H3 |

InChI Key |

FZKGTQVFJDMBPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CN(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1(4H)-Pyridinecarboxylicacid,4-methyl-,methylester(9CI) can be achieved through several synthetic routes. One common method involves the esterification of 4-methylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs. These methods often utilize continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

1(4H)-Pyridinecarboxylicacid,4-methyl-,methylester(9CI) undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other substituents using appropriate reagents.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1(4H)-Pyridinecarboxylicacid,4-methyl-,methylester(9CI) has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(4H)-Pyridinecarboxylicacid,4-methyl-,methylester(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinecarboxylic Acid Esters

4-Pyridinecarboxylicacid,2-(1-methylethyl)-(9CI) (CAS: 191535-55-4)

- Molecular Formula: C₉H₁₁NO₂

- Molar Mass : 165.19 g/mol

- Key Differences : Features an isopropyl group at the 2-position instead of a methyl ester. The bulkier substituent increases molar mass and likely reduces solubility in polar solvents compared to the target compound. Storage requires inert gas at 2–8°C, indicating higher reactivity or instability .

| Property | Target Compound | 2-Isopropyl Derivative |

|---|---|---|

| Molar Mass (g/mol) | 151.16 | 165.19 |

| Substituent Position | 2-COOCH₃, 4-CH₃ | 2-isopropyl, 4-COOH |

| Storage Conditions | Room Temperature | 2–8°C under N₂/Ar |

Heterocyclic Carboxylic Acid Esters with Varied Ring Systems

1,2,5-Thiadiazole-3-carboxylicacid,4-methyl-,methylester(9CI)

- Structure : Thiadiazole ring (two nitrogen, one sulfur) with methyl ester and methyl groups.

- No data on pKa or boiling point, but thiadiazoles are often used in agrochemicals due to their stability .

2H-1,2,3-Triazole-4-carboxylicacid,2-propyl-,methylester(9CI) (CAS: 497855-39-7)

- Molecular Formula : C₇H₁₁N₃O₂

- Molar Mass : 169.18 g/mol

- Key Differences : Triazole ring (three nitrogen atoms) increases polarity and hydrogen-bonding capacity. The propyl group may enhance lipophilicity, affecting bioavailability .

Non-Aromatic Carboxylic Acid Esters

2-Cyclopentene-1-carboxylicacid,4-oxo-,methylester(9CI) (CAS: 59895-12-4)

- Structure : Cyclopentene ring with ester and ketone groups.

- Key Differences: The non-aromatic, strained ring increases reactivity toward ring-opening reactions. The ketone group introduces additional electrophilic sites .

2-Aziridinecarboxylicacid,3-propyl-,methylester

- Structure : Aziridine (3-membered ring) with ester and propyl groups.

- Key Differences : High ring strain in aziridine enhances reactivity, making it useful in polymerization or as an alkylating agent. Smaller molar mass (143.09 g/mol ) compared to the target compound .

| Property | Target Compound | Aziridine Ester |

|---|---|---|

| Ring Size | 6-membered (pyridine) | 3-membered (aziridine) |

| Reactivity | Moderate | High (ring strain) |

| Applications | Ligands, intermediates | Polymer chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.